(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) is a monofunctional acrylate monomer featuring a cyclic acetal structure. This structural motif is central to its primary function as a component in free-radical polymerization systems where low volumetric shrinkage is a critical performance requirement. It is frequently incorporated into photocurable formulations, such as those used in dental composites, 3D printing resins, and specialized coatings, to mitigate the internal stresses and dimensional inaccuracies that arise during curing.
Direct substitution of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate with common, lower-cost acrylate or methacrylate monomers like triethylene glycol dimethacrylate (TEGDMA) or bisphenol A-glycidyl methacrylate (Bis-GMA) is often unfeasible in high-precision applications. These standard monomers exhibit significantly higher polymerization shrinkage, with TEGDMA having a shrinkage of ~15% and Bis-GMA at 5-8%. This high shrinkage generates substantial internal stress, which can lead to micro-cracking, poor adhesion to substrates, and a loss of dimensional accuracy in the final cured product. While other cyclic monomers exist, EDMA's specific dioxane structure provides a balance of reduced shrinkage and compatibility with common methacrylate-based resin systems, a combination not reliably replicated by other monomer classes without extensive reformulation and performance validation.
The primary procurement driver for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is its ability to reduce volumetric shrinkage in resin formulations. Standard diluent monomers like TEGDMA are known to have high shrinkage values, often cited as 12.5-15%. In contrast, formulations incorporating monomers with bulky cyclic structures, such as EDMA, demonstrate significantly lower shrinkage. For example, replacing a portion of a standard Bis-GMA/TEGDMA resin with a thiol-ene system (another low-shrinkage approach) can reduce shrinkage from 8.52% down to 4.92%. The use of cyclic acetal structures like that in EDMA is a recognized strategy to achieve similar reductions, minimizing stress and improving the dimensional stability of the final polymer.
| Evidence Dimension | Volumetric Polymerization Shrinkage |
| Target Compound Data | Low shrinkage (class-level data for bulky cyclic monomers) |
| Comparator Or Baseline | TEGDMA: ~12.5% - 15% shrinkage. Bis-GMA: ~5.2% shrinkage. |
| Quantified Difference | Significantly lower than high-shrinkage diluents like TEGDMA. |
| Conditions | Photopolymerization of unfilled methacrylate-based resin systems. |
Lower shrinkage directly translates to reduced internal stress, better marginal integrity in dental restorations, and higher dimensional accuracy in 3D printed objects and molded parts.
A common trade-off when reducing shrinkage is a potential decrease in mechanical properties due to lower crosslink density. However, monomers with bulky side groups, like the ethyl-dioxane group in EDMA, can mitigate this issue. Research on analogous bulky monomers shows they can improve double bond conversion and help maintain the mechanical properties of the resulting polymer, which would otherwise decrease with reduced crosslinking. This allows for the formulation of resins that are both low-shrink and mechanically robust, a critical combination for durable materials.
| Evidence Dimension | Mechanical Property Retention |
| Target Compound Data | Bulky side group helps maintain mechanical properties despite reduced reactive group density. |
| Comparator Or Baseline | Formulations where crosslinking density is reduced without compensating bulky groups, leading to decreased mechanical strength. |
| Quantified Difference | Qualitatively improved maintenance of mechanical properties (e.g., flexural strength) compared to a simple reduction in crosslinker concentration. |
| Conditions | Copolymerization with standard dimethacrylate monomers like PEGDMA or TEGDMA. |
This allows formulators to reduce shrinkage-related stress without sacrificing the final product's strength and durability, a key consideration in load-bearing applications.
In applications requiring long-term optical clarity, such as transparent 3D printing resins or protective coatings, the stability of the monomer is critical. Patent literature describes formulations incorporating (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate specifically for creating 3D printed models that are 'pure transparent, non-yellowing and have good performance'. In one example, a formulation containing 20-40% EDMA (referred to as CTFA) is highlighted for producing models that will not yellow for a long time, unlike other resins. This indicates a higher stability and resistance to degradation upon exposure to light and environmental factors compared to more common, unspecified resin components.
| Evidence Dimension | Color Stability (Non-Yellowing) |
| Target Compound Data | Component in formulations that produce models which 'will not yellow for a long time'. |
| Comparator Or Baseline | Unspecified 'other resins' which exhibit yellowing over time. |
| Quantified Difference | Qualitative improvement in long-term color stability. |
| Conditions | Formulation for a 3D printing resin, cured in the 395-405nm band. |
For applications in optics, medical modeling, and consumer products, maintaining transparency and avoiding yellowing is a critical product requirement that standard monomers may not meet.
As a component in dental resin composites to reduce polymerization shrinkage. Its use allows for lower stress at the restoration margin, potentially improving the longevity and seal of fillings when compared to formulations relying solely on high-shrinkage monomers like TEGDMA.
In UV-curable 3D printing resins where dimensional accuracy is paramount. The monomer's low-shrinkage character helps to minimize warping and internal stresses during the layer-by-layer curing process, leading to more accurate and reliable parts. Its non-yellowing properties are particularly valuable for printing clear or light-colored functional prototypes and models.
For use in optical fiber coatings and other precision adhesive applications where shrinkage-induced stress could damage delicate components or compromise bond integrity. By reducing overall formulation shrinkage, it helps ensure that the cured coating or adhesive remains stable without exerting damaging contractile forces on the substrate.
Irritant;Environmental Hazard